molecular formula C12H8F3N B1323535 2-Phenyl-3-(trifluoromethyl)pyridine CAS No. 639782-24-4

2-Phenyl-3-(trifluoromethyl)pyridine

Cat. No.: B1323535
CAS No.: 639782-24-4
M. Wt: 223.19 g/mol
InChI Key: ZLRANBHTTCVNCE-UHFFFAOYSA-N
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Description

2-Phenyl-3-(trifluoromethyl)pyridine is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl group attached to a pyridine ring

Biochemical Analysis

Biochemical Properties

2-Phenyl-3-(trifluoromethyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with these enzymes is primarily through the trifluoromethyl group, which enhances the binding affinity and specificity of the compound . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . The compound also impacts cellular metabolism by inhibiting or activating metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl group. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors . These interactions lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . The compound can inhibit or activate specific enzymes, thereby altering the flow of metabolites through the pathways . This can lead to changes in the overall metabolic state of the cell and affect various cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The transporters facilitate the movement of this compound across cellular membranes, while binding proteins help maintain its concentration within specific regions of the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity . The localization of this compound can affect its function and interactions with other biomolecules, thereby influencing its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-(trifluoromethyl)pyridine typically involves the reaction of 2-phenylpyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyl sulfonium salts as trifluoromethylating agents .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

Crop Protection
2-Phenyl-3-(trifluoromethyl)pyridine derivatives are widely utilized in the agrochemical industry for protecting crops from pests. The trifluoromethyl group enhances the biological activity of these compounds, making them effective as pesticides and herbicides. Over 20 new agrochemicals containing this moiety have received ISO common names, demonstrating their commercial viability and effectiveness in agricultural practices.

Synthesis Methods
The synthesis of these derivatives often involves vapor-phase reactions or direct fluorination methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine is synthesized through chlorination and fluorination of 3-picoline, showcasing the versatility of synthetic approaches available for developing these compounds.

Pharmacological Applications

Drug Development
In the pharmaceutical sector, this compound derivatives are integral in drug development due to their enhanced biological activity. The presence of the trifluoromethyl group is known to improve drug potency significantly. Research indicates that compounds with this group exhibit improved enzyme inhibition properties, which are crucial for developing effective therapeutic agents.

Case Studies
Numerous studies have demonstrated the effectiveness of these derivatives in inhibiting specific enzymes related to cancer progression. For instance, certain derivatives have been tested for their cytotoxic effects against various cancer cell lines, showing promising results that could lead to new anticancer therapies .

Organic Chemistry Applications

Synthesis Intermediate
this compound serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a valuable building block in organic synthesis.

Biological Activity
Research has shown that this compound exhibits significant biological activities, including antimicrobial and antifungal properties. The trifluoromethyl group enhances its interaction with biological targets, potentially increasing its efficacy against various pathogens.

Comparison with Similar Compounds

Uniqueness: The combination of these groups results in a compound with enhanced stability, reactivity, and biological activity compared to its analogs .

Biological Activity

2-Phenyl-3-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8F3N, characterized by a pyridine ring substituted with a phenyl group and a trifluoromethyl group. The presence of these functional groups contributes to its unique chemical reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specific pathways, such as the inhibition of certain kinases, have been implicated.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms that reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Open Medicinal Chemistry Journal highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results in comparison to standard antibiotics .
  • Cancer Cell Line Studies :
    • Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell growth significantly. For instance, in MCF-7 breast cancer cells, the compound induced apoptosis at concentrations as low as 10 µM, with mechanistic studies revealing involvement of caspase activation .
  • Neuroprotective Mechanisms :
    • A recent investigation into neuroprotective effects indicated that treatment with this compound led to a reduction in reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress. This suggests potential applications in neurodegenerative diseases .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains; MIC values established
AnticancerInduces apoptosis in cancer cell lines; affects cell cycle
NeuroprotectiveReduces oxidative stress; potential for neurodegenerative diseases

Properties

IUPAC Name

2-phenyl-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRANBHTTCVNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634745
Record name 2-Phenyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639782-24-4
Record name 2-Phenyl-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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